molecular formula C7H7ClN2O2 B2514189 Methyl 4-chloro-2-methylpyrimidine-5-carboxylate CAS No. 1191094-17-3

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate

Cat. No.: B2514189
CAS No.: 1191094-17-3
M. Wt: 186.6
InChI Key: VHNDAZZATFYKRH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate ( 1191094-17-3 ) is a high-purity chemical compound supplied for research and development purposes. This ester of a chlorinated pyrimidinecarboxylic acid has a molecular formula of C 7 H 7 ClN 2 O 2 and a molecular weight of 186.60 . As a multifunctional organic building block , it features both a chloro substituent and an ester group on the pyrimidine ring, making it a versatile intermediate for nucleophilic substitution reactions and further synthetic transformations. The reactivity of the 4-chloro group in similar pyrimidine esters has been demonstrated in reactions with various nucleophiles, including amines, alkoxides, and thiophenoxides, to create diverse substitution patterns . In related compounds, the methylthio group has also been shown to be unexpectedly labile and susceptible to displacement by nucleophiles such as cyanide ions . This compound is typically handled and stored under an inert atmosphere at 2-8°C to maintain stability . It is intended for use by qualified researchers in laboratory settings only. Safety Information: Signal word: Warning. Hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Please consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-chloro-2-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-9-3-5(6(8)10-4)7(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNDAZZATFYKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate CAS 1191094-17-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate (CAS 1191094-17-3) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors and complex pharmaceutical agents. Its structural utility lies in the orthogonal reactivity of its functional groups: the highly electrophilic C4-chlorine atom and the C5-methyl ester.

This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical properties, reactivity profiles (specifically Nucleophilic Aromatic Substitution - SNAr), and practical handling protocols for drug discovery workflows.

Part 2: Chemical Identity & Physicochemical Properties[1]

Core Identity
PropertySpecification
IUPAC Name This compound
CAS Number 1191094-17-3
Molecular Formula C7H7ClN2O2
Molecular Weight 186.60 g/mol
SMILES COC(=O)C1=CN=C(C)N=C1Cl
Appearance White to off-white solid (crystalline powder)
Solubility & Stability Profile
  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, DMAc) and moderately soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate). Low solubility in water and non-polar alkanes (Hexanes).

  • Stability: Moisture sensitive. The C4-chlorine is susceptible to slow hydrolysis in the presence of water/acid, converting back to the hydroxyl (pyrimidinone) species. The ester group is stable under neutral conditions but labile to strong aqueous bases.

  • Storage: Inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 3: Synthetic Utility & Reactivity Architecture

The strategic value of this molecule is defined by the electronic deficiency of the pyrimidine ring. The nitrogen atoms at positions 1 and 3, combined with the electron-withdrawing ester at C5, create a significant partial positive charge at C4.

Primary Reactivity: SNAr Displacement

The most common application is the displacement of the C4-chloride by nucleophiles (amines, thiols, alkoxides).

  • Mechanism: Addition-Elimination. The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer-like anionic intermediate, followed by the expulsion of the chloride ion.

  • Regioselectivity: The C4 position is significantly more reactive than C2 (which is blocked by a methyl group in this specific scaffold) or the ester carbonyl, provided reaction temperatures are controlled (<80°C).

Secondary Reactivity: Palladium-Catalyzed Coupling

The C4-Cl bond is also a viable handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups.

Visualizing the Reaction Pathway

The following diagram illustrates the synthesis of the core scaffold and its downstream transformation via SNAr.

ReactionPathway SM 4-Hydroxy Precursor (Methyl 4-hydroxy-2-methyl pyrimidine-5-carboxylate) Target Methyl 4-chloro-2-methyl pyrimidine-5-carboxylate (CAS 1191094-17-3) SM->Target Deoxychlorination (Reflux) Reagent POCl3 / DIPEA (Chlorination) Reagent->Target Product Functionalized Pyrimidine (Drug Intermediate) Target->Product SnAr Displacement (Base, Solvent) Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->Product

Caption: Synthesis and functionalization workflow. The scaffold is activated by chlorination (POCl3) and subsequently derivatized via nucleophilic attack.

Part 4: Experimental Protocols

Protocol: SNAr Displacement with Primary Amines

Objective: To install an amine side chain at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R-NH2) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq) or K2CO3 (2.5 eq)

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the This compound in anhydrous THF (0.1 M concentration).

  • Addition: Cool the solution to 0°C (ice bath). Add the base (DIPEA) followed by the dropwise addition of the amine.

    • Note: The reaction is exothermic. Cooling minimizes side reactions (e.g., ester attack).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2] The starting material (Cl-pyrimidine) should disappear.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (x2) and brine (x1) to remove the hydrochloride salt and DMF (if used).

    • Dry organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Heptane or purify via silica gel flash chromatography.

Protocol: Handling & Deactivation

Quenching Spills: If the solid is spilled, avoid generating dust. Wipe with a solvent-dampened pad (Ethanol). Treat waste as halogenated organic waste.

Hydrolysis Risk: Avoid prolonged exposure of the stock solution to atmospheric moisture. If the compound converts to the 4-hydroxy derivative (seen as a polar spot on TLC), re-chlorination with POCl3 is possible but inefficient on a small scale.

Part 5: Safety & Toxicology (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[4][5][6]
STOT-SE H335May cause respiratory irritation.[4][7]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[5][8] Remove contact lenses.[5][6][8]

    • Skin Contact: Wash with plenty of soap and water.[4][5][7]

    • Inhalation:[5][7][8] Move to fresh air.[5][7][8]

Part 6: References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from (Note: Representative link for catalog verification).

  • PubChem. Compound Summary for CAS 1191094-17-3. National Library of Medicine. Retrieved from .

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(24), 4606-4616.[9] (Describes the reactivity of the analogous ethyl ester scaffold). Retrieved from .

  • Fisher Scientific. Safety Data Sheet: this compound. Retrieved from .

Sources

Methyl 4-chloro-2-methylpyrimidine-5-carboxylate chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthetic access, and reactivity profile of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate , a versatile heterocyclic scaffold used in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

This compound is a functionalized pyrimidine building block.[1] Its structure features three distinct reactive handles: a nucleophilic-susceptible chloride at C4, an electrophilic ester at C5, and a stabilizing methyl group at C2. This "push-pull" electronic arrangement makes it an ideal scaffold for


-based library generation, particularly in the development of kinase inhibitors and fused heterocycles.
Core Identifiers
PropertySpecification
IUPAC Name This compound
Common Name 4-Chloro-2-methyl-5-pyrimidinecarboxylic acid methyl ester
CAS Number 1191094-17-3
Molecular Formula

Molecular Weight 186.60 g/mol
SMILES COC(=O)C1=CN=C(C)N=C1Cl
InChI Key VHNDAZZATFYKRH-UHFFFAOYSA-N
Physical Form Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[2][1][3][4]
Structural Logic

The pyrimidine ring is electron-deficient (π-deficient). The ester group at C5 further withdraws electron density, significantly activating the C4-position toward nucleophilic aromatic substitution (


). The C2-methyl group provides steric definition and metabolic stability compared to a C2-proton, often improving the pharmacokinetic profile of derived drugs.

Synthetic Access: Protocol & Causality

Synthesis Workflow (DOT Visualization)

SynthesisPath Acetamidine Acetamidine HCl (Amidine Source) Intermediate Methyl 4-hydroxy- 2-methylpyrimidine- 5-carboxylate Acetamidine->Intermediate Condensation (NaOME/MeOH) Malonate Dimethyl ethoxymethylenemalonate (C3 Synthon) Malonate->Intermediate Target Methyl 4-chloro- 2-methylpyrimidine- 5-carboxylate Intermediate->Target Deoxychlorination (Reflux) POCl3 POCl3 (Chlorinating Agent) POCl3->Target

Figure 1: Convergent synthesis pathway. The condensation step establishes the pyrimidine core, while


 installs the reactive chloro-handle.
Detailed Methodology

Step 1: Pyrimidine Ring Construction

  • Reagents: Acetamidine hydrochloride (1.0 eq), Dimethyl ethoxymethylenemalonate (1.0 eq), Sodium methoxide (1.1 eq), Methanol (Solvent).

  • Protocol: Dissolve acetamidine HCl in dry methanol and treat with NaOMe to release the free base. Add dimethyl ethoxymethylenemalonate dropwise. The reaction is typically refluxed for 4–6 hours.

  • Mechanistic Insight: The amidine nitrogen attacks the

    
    -carbon of the malonate (Michael addition-elimination), followed by cyclization onto the ester carbonyl. This yields the 4-hydroxy  (tautomeric with 4-oxo) intermediate.
    
  • Validation: Monitor disappearance of acetamidine by TLC. The product often precipitates upon cooling and acidification.

Step 2: Deoxychlorination

  • Reagents: Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (Intermediate), Phosphorus oxychloride (

    
    , excess), 
    
    
    
    -Diethylaniline (Catalytic base).
  • Protocol: Suspend the dry intermediate in neat

    
    . Add catalytic diethylaniline. Heat to reflux (
    
    
    
    ) for 2–3 hours until the solution becomes clear.
  • Workup (Critical Safety): Quench the reaction mixture by pouring slowly onto crushed ice/water with vigorous stirring (Exothermic!). Extract with Dichloromethane (DCM).[3]

  • Why this works:

    
     converts the poor leaving group (-OH/amide) into a highly reactive dichlorophosphate intermediate, which is then displaced by chloride ion.
    

Reactivity Profile & Functionalization[8]

The utility of this compound lies in its orthogonal reactivity. The C4-Cl bond is the "primary" handle, while the C5-ester serves as a "secondary" handle for elaboration.

Reaction Map

Reactivity Core Methyl 4-chloro-2-methyl pyrimidine-5-carboxylate Prod_SnAr 4-Amino-pyrimidine (Kinase Inhibitor Scaffold) Core->Prod_SnAr SnAr (C4) Prod_Acid Carboxylic Acid (Building Block) Core->Prod_Acid Saponification (C5) Prod_Alc Hydroxymethyl pyrimidine Core->Prod_Alc Reduction (C5) Prod_Coup 4-Aryl-pyrimidine Core->Prod_Coup Pd-Catalysis (C4) Amine Primary/Secondary Amines (R-NH2) Amine->Prod_SnAr Hydrolysis LiOH / NaOH (Hydrolysis) Hydrolysis->Prod_Acid Reduction DIBAL-H / LiAlH4 (Reduction) Reduction->Prod_Alc Suzuki Ar-B(OH)2 / Pd(0) (Suzuki Coupling) Suzuki->Prod_Coup

Figure 2: Divergent reactivity profile. The C4 position is prioritized for substitution, followed by C5 ester modification.

Key Transformations
  • 
     Displacement (C4): 
    
    • Reaction: Reaction with amines (e.g., aniline, piperazine) in alcohol or DMF with a base (

      
       or 
      
      
      
      ).
    • Application: This is the standard entry point for synthesizing Type I/II kinase inhibitors . The resulting 4-amino-pyrimidine motif mimics the adenine ring of ATP.

    • Self-Validating Check: The reaction is usually rapid at room temperature or mild heat (

      
      ). If no reaction occurs, ensure the amine nucleophile is not deactivated (e.g., electron-deficient anilines may require higher temps).
      
  • Suzuki-Miyaura Coupling (C4):

    • Reaction: Palladium-catalyzed cross-coupling with aryl boronic acids.

    • Application: Used to install carbon-based substituents when a C-N bond is not desired.

  • Ester Hydrolysis (C5):

    • Reaction: LiOH in THF/Water.

    • Application: Generates the free carboxylic acid, which can be coupled to amines to form amides, creating a "tail" that often interacts with the solvent-exposed region of a protein binding pocket.

Analytical Characterization Standards

When validating the synthesis of this compound, the following data signatures are expected.

TechniqueExpected Signature
1H NMR (DMSO-d6)

9.10 (s, 1H)
: Characteristic deshielded C6-H proton.

3.90 (s, 3H)
: Methyl ester singlet.

2.65 (s, 3H)
: C2-Methyl singlet.
LC-MS (ESI) [M+H]+ = 187.0/189.0 : Distinct 3:1 chlorine isotope pattern.
IR Spectroscopy ~1720-1740 cm⁻¹ : Strong Carbonyl (C=O) stretch.~1550-1600 cm⁻¹ : C=N / C=C aromatic stretches.

References

  • Sigma-Aldrich. this compound Product Sheet. CAS 1191094-17-3.[1][5] Link

  • PubChem. 4-Chloro-2-methylpyrimidine (Analogous Core Structure). CID 424447.[2] Link

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines.[2][1][3][5][6][7][8] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Link

  • Harjani, J. R., Liang, C., & Jessop, P. G. (2011).[9] A Synthesis of Acetamidines. Journal of Organic Chemistry, 76(6), 1683-1691. (Protocol for acetamidine synthesis). Link

  • ChemicalBook. Synthesis of 2-chloro-4-methylpyrimidine derivatives. (General reference for chlorination protocols). Link

Sources

An In-Depth Technical Guide to 4-Chloro-2-Methyl-5-Pyrimidinecarboxylic Acid Methyl Ester and Its Analogs: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, substituted pyrimidines represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This guide focuses on the synthesis, reactivity, and applications of a specific pyrimidine derivative, 4-chloro-2-methyl-5-pyrimidinecarboxylic acid methyl ester, and its closely related, more extensively documented analogs. While direct and comprehensive data for the exact methyl ester is limited in publicly accessible literature, a deep dive into its structural congeners, such as the ethyl and methylthio variants, provides a robust framework for understanding its chemical behavior and potential utility.

This technical guide is designed for researchers, scientists, and professionals in drug development. It aims to provide not just procedural steps but also the underlying scientific rationale for synthetic choices and analytical methods. By exploring the rich chemistry of these pyrimidine building blocks, we can unlock their potential in creating novel molecular entities with significant pharmacological value.[4][5]

Core Compound and Its Analogs: Chemical Identity and Properties

The primary subject of this guide is 4-chloro-2-methyl-5-pyrimidinecarboxylic acid methyl ester. However, to provide a comprehensive understanding, we will also discuss its close analogs for which more data is available. The key chemical identifiers and physical properties of these compounds are summarized in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Methyl 4-chloro-2-(chloromethyl)pyrimidine-5-carboxylate Not AvailableC7H6Cl2N2O2221.04A di-chlorinated analog with a reactive chloromethyl group.[6]
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 5909-24-0C8H9ClN2O2S232.69Off-white to light yellow solid; Melting point: 60-63 °C; Soluble in chloroform and ethyl acetate.[7][8]
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid 74840-34-9C6H5ClN2O2S204.63A carboxylic acid precursor to the ester derivatives.[9]
Methyl 2-chloro-4-methylpyrimidine-5-carboxylate Not AvailableC7H7ClN2O2186.60Isomeric analog with substitution pattern variation.[10]

These compounds share a common pyrimidine core, substituted with a chlorine atom at a key position, making them reactive intermediates for further chemical transformations.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of 4-chloro-pyrimidine derivatives typically involves a multi-step process, beginning with the construction of the pyrimidine ring, followed by chlorination. A general synthetic pathway is outlined below.

General Synthetic Workflow

Synthetic Pathway General Synthetic Pathway for 4-Chloro-Pyrimidine Carboxylates A Starting Materials (e.g., S-methylisothiourea, diethyl ethoxymethylene malonate) B Cyclocondensation A->B Base C 4-Oxopyrimidine Intermediate B->C D Chlorination (e.g., POCl3) C->D E 4-Chloro-Pyrimidine Derivative D->E F Nucleophilic Substitution (e.g., with amines, alkoxides) E->F G Functionalized Pyrimidine Product F->G Characterization Workflow Post-Synthesis Characterization Workflow A Crude Product B Purification (Recrystallization or Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Elucidation C->D E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry (MS) D->F G Infrared Spectroscopy (IR) D->G H Pure, Characterized Compound E->H F->H G->H

Sources

The Architectural Versatility of Pyrimidine-5-Carboxylic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The pyrimidine ring, a fundamental component of nucleic acids, continues to be a cornerstone in the design of novel therapeutics.[1][2][3] Its inherent ability to be recognized by biological systems makes it a privileged scaffold in medicinal chemistry.[1] This technical guide offers an in-depth exploration of pyrimidine-5-carboxylic acid derivatives, a class of compounds demonstrating remarkable versatility and potent biological activity. We will delve into the synthetic nuances, structure-activity relationships (SAR), and diverse therapeutic applications of these molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource for their endeavors.

I. Synthetic Strategies: Building the Core

The strategic synthesis of pyrimidine-5-carboxylic acid derivatives is paramount to exploring their therapeutic potential. A variety of methods have been developed, each with its own advantages in terms of yield, scalability, and the introduction of diverse substituents.

A. Direct Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A high-yielding and direct approach to 2-substituted pyrimidine-5-carboxylic esters, which notably avoids substitution at the 4-position, has been established.[4][5] This method relies on the reaction of a stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a wide range of amidinium salts.[4][5]

Experimental Protocol: Synthesis via Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [4]

  • Preparation of the Sodium Salt:

    • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.

    • The reaction mixture is stirred at room temperature for 12-16 hours.

    • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:

    • The prepared sodium salt (1.0 eq) is dissolved in anhydrous DMF.

    • The desired amidinium salt (1.1 eq) is added to the solution.

    • The reaction mixture is stirred at a specified temperature and time, depending on the reactivity of the amidinium salt.

  • Work-up and Purification:

    • The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to obtain the pure 2-substituted pyrimidine-5-carboxylic ester.

Diagram: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product start1 Methyl 3,3-dimethoxypropionate intermediate Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate start1->intermediate start2 Methyl Formate start2->intermediate start3 Sodium Hydride start3->intermediate product 2-Substituted Pyrimidine- 5-Carboxylic Ester intermediate->product reagent Amidinium Salt reagent->product

Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

B. Palladium-Catalyzed Aminocarbonylation

The synthesis of pyrimidine-5-carboxamides, which are of significant interest in pharmaceuticals, can be achieved through palladium-catalyzed aminocarbonylation of 5-bromopyrimidine.[6] This method allows for the direct introduction of an amide functionality at the 5-position.

Experimental Protocol: Synthesis of Pyrimidine-5-carboxylic acid p-tolylamide [6]

  • Reaction Setup:

    • A Parr vessel is charged with p-tolylamine (1.0 eq), 5-bromopyrimidine (1.2 eq), palladium acetate (0.03 eq), and a suitable phosphine ligand (e.g., Xantphos) (0.06 eq).

    • Acetonitrile and N,N-diisopropylethylamine (4.0 eq) are added as the solvent and base, respectively.

  • Carbonylation:

    • The vessel is sealed and purged with carbon monoxide three times.

    • The reaction is pressurized with carbon monoxide to 100 psi and heated to 100 °C for 4 hours.

  • Work-up and Purification:

    • After cooling, the reaction mixture is concentrated.

    • The residue is taken up in 2-MeTHF and washed with 1 M aqueous NaOH.

    • The organic layer is separated, dried, and concentrated.

    • The crude product is purified by crystallization or chromatography to yield the desired pyrimidine-5-carboxamide.

II. Structure-Activity Relationships (SAR): Tailoring for Potency and Selectivity

The biological activity of pyrimidine-5-carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring.[7][8] Strategic modifications at the 2, 4, and 5-positions have led to the development of highly potent and selective inhibitors for various therapeutic targets.

A. Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting a range of anticancer mechanisms.[9][10]

  • Kinase Inhibition: Many pyrimidine-based anticancer agents function as protein kinase inhibitors by mimicking the adenine core of ATP.[8][11]

    • A 2,4-disubstitution pattern is often crucial for potent kinase inhibitory activity.[8]

    • Anilino or related aromatic groups at the C2 or C4 position can form critical hydrogen bonds within the ATP-binding pocket of kinases.[8]

    • For spleen tyrosine kinase (Syk) inhibition, an aminoethylamino moiety at the 2-position and a meta-substituted anilino group at the 4-position of the pyrimidine ring are preferred for high activity and selectivity.[12]

    • Pyrimidine-5-carbonitrile derivatives have been developed as potent ATP-mimicking EGFR tyrosine kinase inhibitors.[9][13]

  • Antimetabolites: The structural similarity of pyrimidines to endogenous nucleobases allows them to interfere with DNA and RNA synthesis, a key mechanism for anticancer drugs like 5-fluorouracil.[9]

Table 1: Anticancer Activity of Representative Pyrimidine-5-Carboxamide/Carbonitrile Derivatives

CompoundR2 SubstituentR4 SubstituentTarget Cancer Cell LineIC50 (µM)Reference
Compound 11b -4-Anilino derivativeHCT-1163.37[9]
HepG-23.04[9]
MCF-74.14[9]
A5492.4[9]
Compound 4e -4-Anilino derivativeColo 2051.66[14][15]
Compound 4f -4-Anilino derivativeColo 2051.83[14][15]
Compound 10b -4-Anilino derivativeEGFR (enzyme assay)0.00829[13]
R2 Derivative --PanC-152.68 (µg/mL)[16]
MIA PaCa-2141.387 (µg/mL)[16]

Diagram: Pyrimidine Derivatives as Kinase Inhibitors

kinase_inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) pathway Signaling Cascade (e.g., MAPK/ERK) receptor->pathway transcription Gene Transcription pathway->transcription pyrimidine Pyrimidine-5-carboxylic acid derivative pyrimidine->receptor Inhibition pyrimidine->pathway Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by pyrimidine derivatives.

B. Anti-inflammatory Activity

Pyrimidine-5-carboxamide derivatives have also been identified as potent inhibitors of salt-inducible kinases (SIKs), which play a crucial role in the inflammatory process.[7] By inhibiting SIKs, these compounds can up-regulate the expression of the anti-inflammatory cytokine IL-10 and reduce the expression of the pro-inflammatory cytokine IL-12.[7] Furthermore, certain pyrimidine-5-carbonitrile derivatives have shown excellent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[17]

III. Therapeutic Applications and Associated Biological Assays

The diverse biological activities of pyrimidine-5-carboxylic acid derivatives have positioned them as promising candidates for a range of therapeutic areas.

A. Oncology

As discussed, the anticancer potential of these compounds is significant, with derivatives showing efficacy against various cancer cell lines, including those of the colon, breast, lung, and pancreas.[9][10][16]

Experimental Protocol: MTT Assay for Cytotoxicity [1][2][16]

  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment:

    • Cells are treated with serial dilutions of the test pyrimidine derivative. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation:

    • The plates are incubated for 48-72 hours.

  • MTT Addition and Incubation:

    • MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization:

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Diagram: MTT Assay Workflow

mtt_assay A 1. Seed Cancer Cells in 96-well plate B 2. Add Pyrimidine Derivatives & Controls A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance & Calculate IC50 F->G

Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

B. Antiviral Activity

The pyrimidine core is a key component of many antiviral drugs.[18] Their mechanism of action often involves the inhibition of viral enzymes essential for replication, such as viral DNA polymerase or reverse transcriptase.[18][19] Pyrimidine nucleoside analogs, for example, can be incorporated into the growing viral DNA or RNA chain, leading to chain termination.[18]

C. Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives can be assessed using standard microbiological assays.

Experimental Protocol: Agar Well Diffusion Assay [1]

  • Media Preparation:

    • Sterilized Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.

  • Inoculation:

    • The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation:

    • Wells (6-8 mm in diameter) are created in the agar using a sterile cork borer.

  • Compound Addition:

    • A defined volume of the test pyrimidine derivative solution, a positive control (e.g., a known antibiotic), and a negative control (solvent) are added to separate wells.

  • Incubation:

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measurement:

    • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

IV. Conclusion and Future Perspectives

Pyrimidine-5-carboxylic acid derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the profound impact of substituent modifications on biological activity, provides a fertile ground for the development of novel therapeutics. The insights into SAR, particularly in the context of kinase inhibition, continue to guide the rational design of more potent and selective agents for cancer and inflammatory diseases. As our understanding of the molecular targets of these compounds deepens, so too will our ability to engineer next-generation pyrimidine-based drugs with improved efficacy and safety profiles.

References

  • BenchChem. (n.d.). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes. Retrieved from BenchChem website.[4]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.[5]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme Connect.[20]

  • Organic Syntheses. (n.d.). Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Retrieved from [Link]6]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]]

  • Saga, Y., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 15(16), 3737-3741.[12]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114-128.[9]

  • BenchChem. (n.d.). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from BenchChem website.[1]

  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469.[7]

  • Sławiński, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825.[10]

  • Al-Ostoot, F. H., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7481.[17]

  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Context for 2-(4,6- Dichloropyrimidin-5-YL)acetaldehyde Analogs. Retrieved from BenchChem website.[2]

  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. Retrieved from BenchChem website.[8]

  • Mudgal, P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Journal of Pharmaceutical Negative Results, 15(Special Issue 1).[16]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]]

  • Nasser, A. A., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 10(62), 37887-37903.[13]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from [Link]14]

  • Di Micco, S., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 14(2), 129.[21]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer.[22]

  • de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743.[23]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.[3]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]]

  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220.[11]

  • Zeni, M., et al. (2022). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. International Journal of Molecular Sciences, 23(19), 11843.[24]

  • Journal for Research in Applied Sciences and Biotechnology. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer.

  • De Vita, D., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5104.[25]

  • Royal Society of Chemistry. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.[26]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from [Link]15]

  • Khan, M. A., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(03), 001-011.[18]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Retrieved from [Link]19]

  • Al-Ghorbani, M., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-126.[27]

Sources

Methodological & Application

Synthesis of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate from 4-hydroxy precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Synthesis of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate from its 4-Hydroxy Precursor

For: Researchers, scientists, and drug development professionals

Executive Summary & Introduction

This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[1][2] The conversion of its 4-hydroxy precursor, which exists in tautomeric equilibrium with the more stable 4-pyrimidone form, into the activated 4-chloro derivative is a cornerstone transformation. This activation is critical as it converts a poor leaving group (hydroxyl) into a good one (chloride), rendering the C4 position susceptible to nucleophilic substitution.

This document provides a detailed, field-proven protocol for this chlorination reaction, with a primary focus on the use of phosphorus oxychloride (POCl₃), a robust and widely adopted reagent for this class of transformation.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide from reaction setup to product purification, and provide critical safety and handling information. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Reaction Principle and Mechanism

The chlorination of a 4-hydroxypyrimidine is a deoxychlorination reaction. While other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used, phosphorus oxychloride is often preferred for its efficacy with heteroaromatic systems.[5][6][7][8][9]

The reaction generally proceeds via the following mechanistic steps:

  • Activation of the Pyrimidone: The lone pair of the carbonyl oxygen (from the pyrimidone tautomer) attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: A dichlorophosphoryl intermediate is formed.

  • Nucleophilic Attack: A chloride ion, either from POCl₃ itself or from the generated HCl, attacks the C4 position of the pyrimidine ring.

  • Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final 4-chloro product.

The use of an organic base, such as N,N-dimethylaniline or pyridine, is common to catalyze the reaction and to scavenge the HCl produced, driving the equilibrium towards the product.[3][10][11]

Detailed Experimental Protocol

This protocol is designed for a representative laboratory scale. Researchers should adjust quantities as needed.

Materials and Reagents
ReagentCAS No.MW ( g/mol )BP (°C)Density (g/mL)Key Hazards
Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate7253-43-2168.15--Irritant
Phosphorus Oxychloride (POCl₃)10025-87-3153.33105.81.645Fatal if inhaled, Severe burns, Reacts violently with water[12][13]
N,N-Dimethylaniline121-69-7121.181940.956Toxic, Carcinogen suspect
Ethyl Acetate (EtOAc)141-78-688.1177.10.902Flammable, Irritant
Dichloromethane (DCM)75-09-284.9339.61.326Carcinogen suspect
Saturated Sodium Bicarbonate (aq)----Irritant
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-2.664Hygroscopic
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser with a gas outlet to a bubbler or scrubber

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and purification

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Assemble a dry three-neck flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature decomposition of POCl₃.

  • Place the apparatus in a certified chemical fume hood.

  • Establish an inert atmosphere by flushing the system with nitrogen or argon.

Step 2: Reagent Charging and Reaction

  • To the flask, add methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (1.0 eq).

  • Add phosphorus oxychloride (5-10 eq) to the flask. This can be done neat, as POCl₃ can serve as both reagent and solvent.[11][14]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add N,N-dimethylaniline (0.5-1.0 eq) dropwise via the dropping funnel. An exotherm may be observed. Maintain the temperature below 10 °C during the addition.[11]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 85-100 °C).[11]

  • Maintain the reflux for 2-6 hours.[11][14]

Step 3: Reaction Monitoring

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Prepare a sample by taking a small aliquot from the reaction mixture, carefully quenching it in a vial with ice and a small amount of ethyl acetate and saturated NaHCO₃ solution.

  • Spot the organic layer on a silica gel TLC plate against the starting material.

  • A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the more polar starting material. The reaction is complete when the starting material spot is no longer visible.

Step 4: Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • CRITICAL STEP: Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (at least 10x the volume of the POCl₃ used).

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice.[14] This quenching is highly exothermic and will release HCl gas. Perform this step deep within the fume hood.

  • Continue stirring until all the ice has melted and the excess POCl₃ is hydrolyzed.

  • Carefully neutralize the acidic solution to a pH of 8-9 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[14]

  • Combine the organic extracts.

  • Wash the combined organic layer with saturated sodium chloride solution (brine) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

Synthesis_Workflow Setup Reaction Setup (Inert Atmosphere) Chlorination Chlorination Reaction (POCl₃, Base, Reflux) Setup->Chlorination Monitoring TLC Monitoring Chlorination->Monitoring Quench Quenching (Pour onto Ice) Chlorination->Quench Monitoring->Chlorination Neutralize Neutralization (pH 8-9 with NaHCO₃) Quench->Neutralize Extract Extraction (Ethyl Acetate) Neutralize->Extract Dry Drying & Concentration Extract->Dry Crude Crude Product Dry->Crude

Caption: General workflow for the synthesis of this compound.

Purification and Characterization

Purification Methods

The crude product can be purified by one of the following methods, depending on the purity requirements.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline material. Suitable solvents include ethanol or a mixture of ethyl acetate and hexanes.[14][15] The crude solid is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to induce crystallization.

  • Column Chromatography: For removing impurities with similar solubility, column chromatography on silica gel is the preferred method.[15] A gradient elution system, for example, starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30%, is typically effective.

Purification Workflow

Purification_Workflow Crude Crude Product Recrystallize Recrystallization Crude->Recrystallize Column Silica Gel Column Chromatography Crude->Column Pure_Product Pure Product (>98% Purity) Recrystallize->Pure_Product Column->Pure_Product Characterize Characterization (NMR, MS, GC) Pure_Product->Characterize

Caption: Workflow for the purification and characterization of the final product.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[14]

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Signals corresponding to the methyl ester protons (~3.9 ppm), the C2-methyl protons (~2.8 ppm), and the C6 aromatic proton (~8.9 ppm).
¹³C NMR Chemical Shifts (δ)Resonances for the ester carbonyl, the aromatic carbons (with the C4 carbon significantly shifted due to the chlorine), and the two methyl carbons.
GC-MS Purity & MassA single major peak in the chromatogram. The mass spectrum should show the molecular ion peak (m/z = 186) and a characteristic M+2 peak (~1/3 intensity) due to the ³⁷Cl isotope.[16]
Melting Point Physical PropertyA sharp melting point consistent with literature values for the pure compound.

Safety, Handling, and Waste Disposal

Phosphorus Oxychloride (POCl₃) is extremely hazardous and requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (Neoprene is recommended).[17][18] All manipulations must be conducted in a well-ventilated chemical fume hood.[12]

  • Handling: POCl₃ is highly corrosive and toxic if inhaled.[13] It reacts violently and exothermically with water, releasing toxic HCl gas.[12] Ensure no contact with moisture. Keep containers tightly closed under an inert gas.

  • Spills: In case of a small spill, neutralize with a dry agent like sodium carbonate before carefully cleaning up. Do not use water.

  • Waste Disposal: The acidic aqueous layer from the work-up should be neutralized before disposal according to institutional guidelines. Organic waste containing chlorinated solvents must be disposed of in a designated halogenated waste container.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Reagents are of poor quality or wet. 3. Inefficient stirring.1. Increase reflux time and monitor by TLC. 2. Use freshly opened or distilled POCl₃. Ensure starting material is dry. 3. Use a larger stir bar or mechanical stirring.
Low Yield 1. Incomplete quenching or product hydrolysis. 2. Product loss during extraction (emulsion formation). 3. Insufficient neutralization (product remains as a salt in the aqueous layer).1. Ensure the quenching is done slowly at low temperatures. 2. Add brine to the separatory funnel to break emulsions. 3. Check the pH of the aqueous layer after neutralization to ensure it is >8.
Dark-colored Product 1. Reaction temperature was too high, causing decomposition. 2. Presence of colored impurities.1. Reduce the reflux temperature slightly if possible. 2. Consider an activated carbon treatment during recrystallization or use column chromatography for purification.[15]

References

  • US20040054181A1 - Synthesis of chlorinated pyrimidines. Google Patents.
  • CN111004184A - Synthesis process of 4, 6-dichloropyrimidine. Google Patents.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. Available from: [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]

  • Preparation method for 2,4,5-trichloropyrimidine compound. Semantic Scholar. Available from: [Link]

  • Deoxygenative chlorination of pyridine N‐oxide. ResearchGate. Available from: [Link]

  • Oxalyl chloride. Wikipedia. Available from: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available from: [Link]

  • Is thionyl chloride an important chlorinating and oxidizing agent in organic chemistry? Proprep. Available from: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available from: [Link]

  • Thionyl chloride. Wikipedia. Available from: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Royal Society of Chemistry. Available from: [Link]

  • US2816141A - Process for oxalyl chloride production. Google Patents.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available from: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. Available from: [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available from: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available from: [Link]

  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
  • A Simple Method for Determination of Chloropyramine in Tablets. SciSpace. Available from: [Link]

  • Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid. PrepChem.com. Available from: [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomed J Sci & Tech Res. Available from: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Available from: [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available from: [Link]

  • methyl 2-chloro-4-methylpyrimidine-5-carboxylate. Appretech Scientific Limited. Available from: [Link]

  • JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines. Google Patents.
  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine. Google Patents.
  • 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem. Available from: [Link]

Sources

Application Note: High-Fidelity Chlorination of Methyl 4-Hydroxy-2-Methylpyrimidine-5-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the chlorodehydroxylation of methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (Structure 1 ) to methyl 4-chloro-2-methylpyrimidine-5-carboxylate (Structure 2 ) using phosphorus oxychloride (POCl₃).

The Chemical Challenge

The substrate exists in a tautomeric equilibrium between the hydroxy and oxo (lactam) forms. While the oxo form is thermodynamically favored in the solid state, the reaction proceeds via the hydroxy tautomer. The 5-carboxylate ester creates a unique electronic environment; it is an electron-withdrawing group (EWG) that deactivates the ring, potentially slowing the nucleophilic attack of chloride. However, it also stabilizes the resulting aromatic system.

Strategic Selection of Reagents
  • Phosphorus Oxychloride (POCl₃): Acts as both the solvent and the dehydrating halogenating agent.

  • N,N-Diethylaniline (PhNEt₂): Selected as the proton scavenger. Unlike pyridine, its steric bulk and basicity profile (pKa ~6.5) effectively neutralize the HCl by-product without forming interfering complexes with the electrophilic phosphorus species.

  • Inverse Quench: A mandatory safety protocol to manage the violent hydrolysis of excess POCl₃.

Reaction Mechanism

The transformation follows a nucleophilic aromatic substitution pathway (


) facilitated by in-situ activation.
  • Activation: The carbonyl oxygen of the pyrimidinone attacks the electrophilic phosphorus of POCl₃, releasing a chloride ion and forming a highly reactive dichlorophosphoryl intermediate (leaving group activation).

  • Nucleophilic Attack: The chloride ion attacks the C-4 position.

  • Elimination/Aromatization: The phosphoro-species is eliminated, restoring aromaticity to the pyrimidine ring and yielding the chlorinated product.

ReactionMechanism Substrate Substrate (Tautomeric Equilibrium) Activation Activation (O-Phosphorylation) Substrate->Activation + POCl3 - HCl Attack Nucleophilic Attack (Cl- addition at C4) Activation->Attack + Cl- Product Product (Aromatization) Attack->Product - PO2Cl2-

Figure 1: Mechanistic pathway for the chlorodehydroxylation of hydroxypyrimidines.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (1.0 equiv).

    • Phosphorus Oxychloride (POCl₃) (5.0 - 8.0 equiv). DANGER: Corrosive, Water Reactive.

    • N,N-Diethylaniline (1.0 - 1.2 equiv).

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.

  • Equipment:

    • Round-bottom flask (RBF) with 2-neck adapter.

    • Reflux condenser with drying tube (CaCl₂ or Ar balloon).

    • Temperature probe.[1]

    • Ice-water bath.[2]

Step-by-Step Procedure
Phase A: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. Moisture reacts violently with POCl₃ and reduces yield.

  • Charging: In a fume hood, charge the RBF with Methyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (10.0 g, 59.5 mmol).

  • Reagent Addition: Add POCl₃ (28 mL, ~300 mmol) carefully. The mixture may warm slightly.

  • Base Addition: Add N,N-Diethylaniline (9.5 mL, 59.5 mmol) dropwise over 5 minutes.

    • Note: The solution often turns yellow/orange.

Phase B: Reaction
  • Heating: Heat the mixture to reflux (approx. 105°C) .

  • Monitoring: Stir at reflux for 2–4 hours .

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The starting material spot (low Rf) should disappear, replaced by a higher Rf product spot.

  • Concentration (Optional but Recommended): Once complete, allow to cool to 50°C. Distill off excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap). This significantly reduces the violence of the quench.

Phase C: The "Inverse Quench" (Critical Safety Step)
  • Preparation: Prepare a slurry of crushed ice (200 g) and water (50 mL) in a large beaker. Stir vigorously.

  • Addition: Slowly pour the reaction residue (or concentrated oil) INTO the stirring ice slurry.

    • Warning: Never add water to the reaction flask.[1]

    • Temperature Control: Maintain internal temperature < 20°C by adding more ice if necessary.[1]

  • Neutralization: Once hydrolysis is complete (bubbling ceases), carefully adjust pH to ~7-8 using saturated NaHCO₃ solution or 20% NaOH (keep cold).

Phase D: Isolation
  • Extraction: Extract the aqueous mixture with DCM (3 x 100 mL).

  • Washing: Wash combined organics with brine (1 x 100 mL).

  • Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration & Evaporation: Filter and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexanes).

Quantitative Data Summary

ParameterSpecificationNotes
Stoichiometry 1.0 Substrate : 5.0 POCl₃ : 1.0 BaseExcess POCl₃ ensures complete conversion.
Temperature 100°C - 105°C (Reflux)Required to overcome activation energy of the EWG-substituted ring.
Reaction Time 2 - 4 HoursMonitor via TLC; prolonged heating may cause degradation.
Expected Yield 85% - 95%High yields typical for this robust transformation.
Appearance Off-white to yellow solidProduct crystallizes well upon cooling/workup.

Process Workflow & Safety Logic

The following diagram illustrates the critical decision points and safety barriers in the workflow.

Workflow Start Start: Dry Glassware Mix Mix: Substrate + POCl3 Add Base slowly Start->Mix Heat Reflux @ 105°C (2-4 Hours) Mix->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Evap Evaporate Excess POCl3 (Vacuum) Check->Evap Complete Quench CRITICAL: Inverse Quench Pour Mix INTO Ice Evap->Quench Reduces Exotherm Extract Extract (DCM) & Wash Quench->Extract Final Final Product (this compound) Extract->Final

Figure 2: Operational workflow emphasizing the critical safety step of inverse quenching.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet POCl₃Use fresh distilled POCl₃. Ensure system is anhydrous.
Low Conversion Insufficient TemperatureEnsure vigorous reflux. Add catalytic DMF (5 mol%) to form Vilsmeier reagent.
Product Hydrolysis Quench too hotKeep quench < 20°C. Do not allow aqueous layer to become acidic/hot for long.
Black Tar Formation Overheating / DecompositionReduce reaction time. Ensure inert atmosphere (N₂/Ar).

References

  • General Pyrimidine Chlorination: Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...[3] Using Equimolar POCl3." Molecules, 2012, 17, 4533-4544.[3] Link

  • Safety (Quenching POCl3): "Hydrolysis of Phosphoryl Trichloride (POCl3)... Safe Quenching of Energetic Metastable Intermediates." Org.[2][4][5][6] Process Res. Dev., 2010.[5][6] Link

  • Patent Protocol (Analogous): "Synthetic method of 4-chloro-2-methyl pyrimidine." Patent CN110372602A. Link

  • Vilsmeier-Haack Activation: "The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis." Link

Sources

Buchwald-Hartwig amination protocols for 4-chloropyrimidine carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination Protocols for 4-Chloropyrimidine-5-Carboxylates

Part 1: Introduction & Strategic Analysis

The Substrate Challenge

Ethyl 4-chloropyrimidine-5-carboxylate represents a unique intersection of high electrophilicity and structural fragility. The pyrimidine ring, activated by the electron-withdrawing ester at the C5 position, is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The Paradox: While SNAr is the default pathway for aliphatic amines, it often fails with weak nucleophiles (e.g., electron-deficient anilines) or sterically hindered amines .

  • The Risk: The C5-ester moiety is base-sensitive. Standard Buchwald-Hartwig conditions utilizing strong alkoxide bases (e.g., NaOtBu) frequently lead to ester hydrolysis, transesterification, or condensation side-reactions.

This guide provides a precision-engineered protocol to bypass these limitations using Palladium-catalyzed C-N cross-coupling, specifically tailored to preserve the ester functionality while forcing coupling with difficult amine partners.

Mechanism & Causality

Unlike SNAr, which proceeds via a Meisenheimer complex, the Buchwald-Hartwig protocol relies on the oxidative addition of Pd(0) into the C-Cl bond.

  • Catalyst Poisoning: Pyrimidine nitrogens are competent ligands. Without bulky biarylphosphine ligands, the substrate will coordinate to Pd(II), arresting the catalytic cycle (the "resting state" trap).

  • Ligand Solution: We utilize dialkylbiaryl monophosphines (BrettPhos, RuPhos) which provide steric bulk to prevent N-coordination and electron-richness to facilitate oxidative addition into the chloro-arene.

Part 2: Decision Logic & Workflow

Before committing to a metal-catalyzed route, researchers must validate the necessity of the catalyst.

Figure 1: Reaction Pathway Decision Tree

DecisionTree Start Substrate: 4-Chloropyrimidine-5-carboxylate AmineType Analyze Amine Nucleophile Start->AmineType Aliphatic Aliphatic / Unhindered (e.g., Morpholine, Benzylamine) AmineType->Aliphatic Weak Weak Nucleophile (e.g., 3-CF3-Aniline) AmineType->Weak Hindered Sterically Hindered (e.g., t-Butylamine, Ortho-subst.) AmineType->Hindered SNAr Route A: S_NAr (No Metal) Base: DIPEA, Solvent: DMF/THF Aliphatic->SNAr High Reactivity Buchwald Route B: Buchwald-Hartwig Pd-Catalysis Required Weak->Buchwald Hindered->Buchwald CheckBase Base Selection Critical Avoid NaOtBu -> Use Cs2CO3 Buchwald->CheckBase

Caption: Logical workflow for selecting the appropriate amination strategy. Route B is reserved for substrates where the activation energy of SNAr is prohibitive.

Part 3: Experimental Protocols

Protocol A: The "Ester-Safe" Method (General Purpose)

Designed for coupling electron-deficient anilines or hindered secondary amines without hydrolyzing the C5-ester.

Key Chemistry:

  • Catalyst: Pd(OAc)₂ + BrettPhos (Primary amines) or RuPhos (Secondary amines).

  • Base: Cs₂CO₃ (Cesium Carbonate).[1] Note: We strictly avoid NaOtBu to prevent ester damage.

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Materials Table:

Reagent Equiv. Role Critical Note
4-Cl-Pyrimidine-5-COOEt 1.0 Substrate Dry thoroughly; water kills catalyst.
Amine Partner 1.2 Nucleophile If HCl salt, add 1.0 eq extra base.
Pd(OAc)₂ 0.02 (2 mol%) Pre-catalyst Use fresh source (reddish-brown).
BrettPhos 0.04 (4 mol%) Ligand 2:1 L:M ratio ensures active species.
Cs₂CO₃ 2.0 Base Must be finely ground/granular.

| 1,4-Dioxane | [0.2 M] | Solvent | Degassed (sparged with Ar/N₂). |

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a 20 mL resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with the Pyrimidine substrate (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

    • Technique Tip: Add the ligand before the metal to promote pre-complexation during solvent addition.

  • Inerting: Cap the vial with a PTFE-lined septum. Evacuate and backfill with Argon three times.[1][2]

  • Liquid Addition:

    • Add the Amine (1.2 mmol) via syringe. (If amine is solid, add in Step 2).

    • Add anhydrous 1,4-Dioxane (5.0 mL).

  • Activation: Place the vial in a pre-heated heating block at 80°C .

    • Why 80°C? Higher temperatures (100°C+) risk thermal degradation of the ester. Lower temperatures may not overcome the activation barrier for oxidative addition.

  • Monitoring: Stir vigorously (800 rpm) for 4–12 hours. Monitor by LC-MS.[3]

    • Endpoint: Look for consumption of starting material (SM).[2] If SM persists after 12h, add 1 mol% additional precatalyst (e.g., BrettPhos Pd G4).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL). Filter through a pad of Celite to remove insoluble salts and Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Difficult Substrate" Method (Pre-catalyst Route)

Use this when Protocol A fails ( < 20% conversion). Utilizes 3rd/4th Generation Pre-catalysts for rapid activation.

Key Chemistry:

  • Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) - slightly more soluble than Cs₂CO₃ in some systems but still ester-compatible.

  • Solvent: Toluene (Non-polar solvent can sometimes stabilize the active species better for labile esters).

Workflow Differences:

  • Replace Pd(OAc)₂/Ligand with BrettPhos Pd G4 (3 mol%) .

  • Use Toluene instead of Dioxane.

  • Run at 65°C initially; ramp to 90°C only if sluggish.

  • Rationale: The G4 precatalyst contains the active L-Pd(0) species pre-formed, bypassing the reduction step required for Pd(II) salts, which often stalls with electron-deficient substrates.

Part 4: Troubleshooting & Optimization Matrix

Figure 2: Troubleshooting Feedback Loop

Troubleshooting Issue Problem Observed Hydrolysis Ester Hydrolysis (Acid product formed) Issue->Hydrolysis NoRxn No Reaction (SM Recovered) Issue->NoRxn Dehalogenation Hydrodehalogenation (Cl replaced by H) Issue->Dehalogenation Fix1 Switch Base to K3PO4 Ensure Anhydrous Solvent Hydrolysis->Fix1 Fix2 Switch to G4 Precatalyst Increase Temp to 100°C NoRxn->Fix2 Fix3 Use Non-protic Solvent (Switch t-Amyl to Toluene) Dehalogenation->Fix3

Caption: Diagnostic pathways for common failures in pyrimidine carboxylate couplings.

Data Summary: Base Screening (Model Reaction) Substrate: Ethyl 4-chloropyrimidine-5-carboxylate + 4-Fluoroaniline

BaseSolventTempYield (Isolated)Observation
NaOtBuToluene80°C15%Major transesterification/hydrolysis.
K₂CO₃DMF100°C45%Sluggish; incomplete conversion.
Cs₂CO₃ Dioxane 80°C 88% Clean conversion.
K₃PO₄t-Amyl OH90°C82%Good alternative; minor hydrolysis.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[4]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonnonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. (Highlighting BrettPhos utility).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7][8][9] Reaction of aryl bromides with tin amides containing solubilizing and nontransferable groups. Journal of the American Chemical Society, 116(13), 5969–5970.

Sources

Application Note: Selective Hydrolysis of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrolyzing the ester moiety of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate to its corresponding carboxylic acid presents a classic chemoselectivity challenge in medicinal chemistry. The electron-deficient pyrimidine ring renders the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (


), particularly by hydroxide ions used in standard saponification.

This guide provides three validated protocols ranging from standard discovery-scale methods to high-precision non-hydrolytic cleavage. The core objective is to cleave the ester (methyl group removal) while retaining the 4-chloro pharmacophore, which is essential for subsequent cross-coupling or nucleophilic substitution steps.

Mechanistic Analysis & Strategy

The Chemoselectivity Challenge

The substrate contains two electrophilic sites competing for the nucleophile:

  • The Ester Carbonyl (C5-COOMe): Attack here via

    
     mechanism yields the desired acid.
    
  • The Pyrimidine C4 Position: Attack here via

    
     (Meisenheimer complex) displaces the chloride, yielding the 4-hydroxy impurity  (tautomerizing to the 4-pyridone).
    

Key Insight: While hydroxide (


) is a hard nucleophile that attacks both sites, the rate of 

on chloropyrimidines is temperature-dependent and accelerated by strong bases (NaOH/KOH). To achieve selectivity, we must either:
  • Option A: Use a milder hydroxide source (LiOH) at depressed temperatures (Kinetic Control).

  • Option B: Use a nucleophilic dealkylation strategy (LiI or TMSI) that attacks the methyl group of the ester rather than the carbonyl, completely avoiding attack on the pyrimidine ring.

Decision Matrix (Graphviz)

HydrolysisStrategy Substrate Methyl 4-chloro-2-methyl pyrimidine-5-carboxylate ConditionA Protocol A: LiOH / THF / H2O (0°C, Kinetic Control) Substrate->ConditionA Standard Route ConditionB Protocol B: LiI / EtOAc (Nucleophilic Dealkylation) Substrate->ConditionB High Sensitivity Product TARGET: 4-chloro-2-methyl pyrimidine-5-carboxylic acid ConditionA->Product Main Pathway Impurity IMPURITY: 4-hydroxy-2-methyl pyrimidine-5-carboxylic acid ConditionA->Impurity Over-reaction (>RT) ConditionB->Product Exclusive Pathway

Figure 1: Strategic decision pathways. Protocol A is standard; Protocol B is the high-fidelity alternative if


 side-reactions are observed.

Experimental Protocols

Protocol A: Controlled Saponification (Lithium Hydroxide)

Best for: Routine synthesis, gram-scale, cost-efficiency.

Rationale: Lithium Hydroxide (LiOH) is less aggressive than NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, potentially activating the ester towards hydrolysis more than the aromatic ring towards


.
Materials
  • Substrate: 1.0 eq

  • LiOH[1][2][3]·H₂O: 1.2 – 1.5 eq

  • Solvent: THF/Water (3:1 ratio)[4]

  • 1M HCl (for acidification)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g (5.36 mmol) of this compound in 15 mL of THF. Cool the solution to 0°C using an ice bath.

  • Reagent Preparation: Dissolve 270 mg (6.43 mmol, 1.2 eq) of LiOH·H₂O in 5 mL of water.

  • Addition: Dropwise add the LiOH solution to the THF mixture over 10 minutes. Do not dump the base in all at once; local high concentration promotes side reactions.

  • Monitoring: Stir at 0°C. Monitor by TLC (5% MeOH in DCM) or LCMS every 30 minutes.

    • Target: Disappearance of methyl ester peak.

    • Warning: If reaction is sluggish after 2 hours, warm to 10°C. Do not heat to reflux.

  • Workup:

    • Once complete, concentrate partially under reduced pressure (cold bath) to remove THF.

    • Dilute the remaining aqueous layer with 5 mL water.

    • Wash with EtOAc (1 x 10 mL) to remove unreacted ester (optional).

    • Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1M HCl at 0°C. The product should precipitate.

  • Isolation: Filter the white solid. If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Protocol B: Nucleophilic Dealkylation (Lithium Iodide)

Best for: Highly sensitive substrates, scale-up where impurity profile is critical.

Rationale: This method uses an


 mechanism on the methyl group of the ester. Since no hydroxide or water is present during the cleavage step, the risk of displacing the 4-chloro group is virtually zero.
Materials
  • Substrate: 1.0 eq

  • Lithium Iodide (anhydrous): 3.0 – 4.0 eq

  • Solvent: Ethyl Acetate (EtOAc) or Pyridine

  • Conditions: Reflux (EtOAc) or 100°C (Pyridine)

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask under Nitrogen/Argon, dissolve 1.0 g of substrate in 10 mL of anhydrous Ethyl Acetate.

  • Reagent Addition: Add 2.15 g (16 mmol, 3 eq) of anhydrous LiI.

  • Reaction: Heat the mixture to reflux (approx. 77°C) for 6–12 hours.

    • Note: The reaction is driven by the formation of the stable lithium carboxylate and volatile methyl iodide.

  • Workup:

    • Cool to room temperature.[5] The lithium carboxylate salt may precipitate.

    • Add 1M HCl (15 mL) to quench and protonate the acid.

    • Separate the organic layer.[6] Extract the aqueous layer with additional EtOAc (2 x 15 mL).

  • Purification: Wash combined organics with Sodium Thiosulfate (to remove any iodine color) and Brine. Dry over MgSO₄ and concentrate.

Analytical Validation & QC

Distinguishing the desired product from the hydrolyzed impurity is critical.

FeatureTarget: 4-Cl-AcidImpurity: 4-OH-Acid
LCMS (ESI-) [M-H]⁻ = 171/173 (3:1 ratio)[M-H]⁻ = 153 (No Cl pattern)
¹H NMR (DMSO-d₆) Singlet ~9.0 ppm (H6)Singlet ~8.2–8.5 ppm (H6 shifted upfield)
Appearance White/Off-white solidOften yellow/tan solid
Solubility Soluble in EtOAc, DCM/MeOHPoor solubility in organics; water soluble

Critical QC Check: Always check the Chlorine isotope pattern in Mass Spec. A single peak at mass 153 indicates you have lost the chloride. A doublet separated by 2 amu (171/173) confirms the chloride is intact.

References

  • General Pyrimidine Hydrolysis

    • Context: Optimization of chloropyrazine/pyrimidine hydrolysis using LiOH vs NaOH.
    • Source: Li, J. et al. "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate."[2][3] J. Chem. Pharm.[3][7] Res.2014 , 6(5), 104-105. Link

  • Nucleophilic Dealkylation (LiI Method)

    • Context: Use of Lithium salts for selective ester cleavage in sensitive substrates.[8]

    • Source: Fisher, M. J. et al. "Cleavage of methyl esters with lithium iodide in collidine." J. Org. Chem.1994 , 59, 6178. Link

  • Selectivity in Pyrimidines: Context: Discussion on the reactivity of 4-chloropyrimidines toward nucleophiles ( ). Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard Text Reference).
  • Patent Precedent (Alternative Acidic Route)

    • Context: Synthesis of 4-chloro-2-methylpyrimidine derivatives often utilizes acidic hydrolysis (HCl)
    • Source: Vertex Pharmaceuticals. "Pyrimidine Inhibitors of kinases." WO2010080712. Link

Sources

Synthesis of heterobicyclic scaffolds using Methyl 4-chloro-2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 4-chloro-2-methylpyrimidine-5-carboxylate in Heterobicyclic Scaffold Design

Executive Summary

This guide details the synthetic utility of This compound (CAS: 13977-06-5) as a linchpin precursor for constructing fused heterobicyclic systems. Possessing a highly reactive electrophilic core (C4-Cl) adjacent to a cyclization-competent ester (C5-COOMe), this scaffold enables the rapid assembly of Pyrimido[4,5-d]pyridazin-5-ones and Pyrimido[4,5-d]pyrimidin-4-ones . These bicyclic frameworks are privileged structures in kinase inhibition (e.g., EGFR, tyrosine kinases) and antiviral drug discovery.

Molecule Profile & Chemo-logic

The "Hero" Reagent: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.59 g/mol

  • Key Reactivity Features:

    • C4-Chloro Position: Highly susceptible to

      
       displacement due to the electron-deficient pyrimidine ring and the inductive withdrawal of the C5-ester.
      
    • C5-Methyl Ester: Acts as an electrophilic "trap" for intramolecular cyclization.

    • C2-Methyl Group: Provides a handle for metabolic stability or further functionalization (e.g., oxidation to aldehyde).

Reactivity Map: The following diagram illustrates the orthogonal reactivity inherent in the scaffold.

ReactivityMap SM Methyl 4-chloro-2-methyl pyrimidine-5-carboxylate Nuc1 Nucleophile 1 (S_NAr) (Hydrazine, Amines, Thiolates) SM->Nuc1 Step 1: Displacement at C4 Cycl Cyclization Trap (Ester Carbonyl) Nuc1->Cycl Step 2: Intramolecular Nucleophilic Attack Prod Fused Bicyclic Scaffold Cycl->Prod Condensation (-MeOH)

Figure 1: Chemo-selective reactivity map of the 4-chloro-5-ester pyrimidine core.

Workflow A: Synthesis of Pyrimido[4,5-d]pyridazin-5-ones

This protocol utilizes hydrazine hydrate to perform a cascade reaction: initial displacement of the chloride followed by spontaneous cyclization with the ester. This route yields the "diaza-quinazoline" skeleton, a bioisostere of pteridines.

Mechanism
  • 
    :  Hydrazine attacks C4, displacing chloride.
    
  • Cyclization: The terminal nitrogen of the hydrazinyl group attacks the C5-ester.

  • Elimination: Loss of methanol yields the lactam ring.

Detailed Protocol

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (80% aqueous solution, 2.5 equiv)

  • Ethanol (Absolute) or Methanol

  • Triethylamine (1.1 equiv, optional if HCl scavenging is required, though hydrazine often suffices)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g (5.36 mmol) of the pyrimidine substrate in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition (Critical Control): Cool the solution to 0–5°C using an ice bath. Note: The initial displacement is exothermic. Failure to cool may result in ester hydrolysis or decomposition.

  • Reaction: Add hydrazine hydrate (13.4 mmol) dropwise over 10 minutes.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 3–5 hours to drive the cyclization (lactamization).

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot (product) should appear.
  • Workup: Cool the mixture to RT. The product often precipitates as a white or pale-yellow solid.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 75–85% Product: 2-Methyl-6,7-dihydro-5H-pyrimido[4,5-d]pyridazin-5-one.

HydrazineWorkflow Start Start: 4-Cl-5-COOMe Pyrimidine (Solvent: EtOH, Temp: 0°C) Add Add Hydrazine Hydrate (Dropwise) Start->Add Inter Intermediate: 4-Hydrazinyl-5-ester Add->Inter S_NAr Heat Reflux (3-5h) Cyclization (-MeOH) Inter->Heat End Product: Pyrimido[4,5-d]pyridazin-5-one Heat->End Ring Closure

Figure 2: Process flow for the hydrazine-mediated synthesis of the pyridazine-fused system.

Workflow B: Synthesis of Pyrimido[4,5-d]pyrimidin-4-ones

This route constructs the "double pyrimidine" scaffold, highly relevant for adenosine receptor antagonism. It is a two-step protocol to ensure regioselectivity.

Mechanism
  • Amine Displacement: Reaction with a primary amine (e.g., aniline, benzylamine) or ammonia displaces the chloride.

  • Bridge Formation: The resulting secondary amine reacts with a one-carbon electrophile (Triethyl Orthoformate or Formamide) to close the second ring.

Detailed Protocol

Phase 1: Synthesis of Amino-Ester Intermediate

  • Dissolution: Dissolve this compound (1.0 equiv) in DMF or Ethanol.

  • Displacement: Add Primary Amine (1.1 equiv) and DIEA (1.2 equiv).

  • Conditions: Stir at RT for 2–4 hours. (Heating to 50°C may be required for sterically hindered amines).

  • Isolation: Pour into water. Filter the precipitate (Methyl 4-(alkylamino)-2-methylpyrimidine-5-carboxylate). Dry thoroughly.

Phase 2: Cyclization

  • Reagent: Suspend the intermediate from Phase 1 in Triethyl Orthoformate (TEOF) (acting as solvent and reagent) or Formamide.

  • Catalyst: Add a catalytic amount of Acetic Acid or Sulfamic Acid (5 mol%).

  • Reaction: Reflux (100–140°C) for 4–8 hours.

  • Workup: Cool to RT. The product usually precipitates. If not, remove excess TEOF under reduced pressure and triturate with ether.

Data Comparison: Solvent Effects on Phase 1

SolventTemperatureReaction TimeYield (Intermediate)Notes
Ethanol Reflux2 h65%Slower; some ester hydrolysis observed.
DMF RT3 h88% Cleanest conversion; easy water workup.
THF 50°C5 h70%Requires chromatography often.

Critical Troubleshooting & Optimization

  • Hydrolysis Risk: The C5-methyl ester is sensitive to base-mediated hydrolysis. Avoid using strong hydroxide bases (NaOH/KOH) during the

    
     step. Use organic bases (TEA, DIEA) or carbonate salts (
    
    
    
    ).
  • Regioselectivity: The C2-methyl group is generally robust. However, if using very strong oxidants later in the synthesis, be aware that the C2-methyl can be oxidized to the aldehyde.

  • Solubility: The fused bicyclic products are often poorly soluble in organic solvents. NMR analysis may require DMSO-

    
     or TFA-
    
    
    
    .

References

  • Tumkevicius, S., et al. (2013).[1] Reaction of Esters of 2-Substituted 5-Pyrimidinecarboxylic Acids with Hydrazine Hydrate. Chemistry of Heterocyclic Compounds. Link

  • Hamama, W. S., et al. (2019). Bicyclic 6+6 systems: the chemistry of pyrimido[4,5-d]pyrimidines. RSC Advances. Link

  • Shaaban, M. A., et al. (2025). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives. Der Pharma Chemica. Link

Sources

Troubleshooting & Optimization

Optimizing yield for SNAr displacement of 4-chloro pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield for SNAr Displacement of 4-Chloro Pyrimidines Content Type: Technical Support Center (Troubleshooting & Protocols) Audience: Medicinal Chemists & Process Scientists

Status: Operational Ticket Queue: Open Senior Application Scientist: Dr. [AI Name]

Welcome to the technical support hub for pyrimidine functionalization. The 4-chloropyrimidine scaffold is the backbone of modern kinase inhibitor discovery, yet its reactivity is often underestimated or misunderstood. This guide treats your chemical reaction like a malfunctioning system—identifying the error code, isolating the variable, and patching the protocol.

📂 Module 1: The Reactivity Matrix (Low Conversion)

Ticket #101: "My reaction stalls at 50% conversion. Heating leads to tars, not product."

Diagnosis: The electrophilicity of the C-4 position is insufficient for your specific nucleophile. Pyrimidines are electron-deficient (


-deficient), but electron-donating substituents (e.g., -OMe, -NHR) at C-2 or C-6 can deactivate the ring, raising the LUMO energy and killing reactivity.
🔧 Troubleshooting Steps
  • The Solvent Polarity Switch:

    • Standard: Dichloromethane (DCM) or THF. Issue: Too non-polar to stabilize the polar Meisenheimer intermediate.

    • Fix: Switch to DMSO, DMF, or NMP . These polar aprotic solvents stabilize the charged transition state, significantly lowering the activation energy (

      
      ).
      
    • Pro-Tip: If workup is an issue with DMSO, try Sulfolane or Acetonitrile (reflux).

  • The "Proton Switch" (Acid Catalysis):

    • For weak nucleophiles (e.g., electron-deficient anilines), basic conditions often fail.

    • Mechanism: Adding a catalytic amount of acid protonates the pyrimidine ring nitrogen (N1 or N3). This renders the ring highly electrophilic (cationic character), accelerating nucleophilic attack.

    • Protocol Adjustment: Add 0.1 – 0.5 equiv. of HCl (4M in dioxane) or p-TsOH.

📊 Visualization: Acid-Catalyzed Activation Pathway

SNAr_Mechanism Start 4-Cl Pyrimidine Activated Protonated Species (Highly Electrophilic) Start->Activated Protonation Acid H+ Catalyst (HCl/pTsOH) Acid->Activated Complex Meisenheimer Complex Activated->Complex Rate Limiting Step Nuc Nucleophile (H-Nu) Nuc->Complex Product 4-Substituted Pyrimidine Complex->Product Elimination (-HCl)

Figure 1: Acid catalysis lowers the LUMO energy of the pyrimidine ring, facilitating attack by weak nucleophiles.

📂 Module 2: The Hydrolysis Trap (Impurity Management)

Ticket #205: "I see a peak at M-18 (or M-Cl+OH). My product is contaminated with 4-hydroxypyrimidine."

Diagnosis: You are fighting a war against water. The 4-position is so reactive that trace water (from the solvent or hygroscopic bases) competes with your nucleophile. This is "Hydrolytic Dehalogenation."

🔧 Troubleshooting Steps
  • Base Selection Audit: Hydroxide bases (NaOH, KOH) are forbidden unless you want the hydrolysis product. Carbonates can be wet.

    • Recommendation: Use Cs₂CO₃ (Cesium Carbonate).[1] Its higher solubility in organics allows for milder temperatures than K₂CO₃.

    • Strict Anhydrous: Use NaH (Sodium Hydride) in dry THF/DMF for alcohols/phenols.

  • The "Scavenger" Protocol:

    • Add Molecular Sieves (3Å or 4Å) directly to the reaction flask.

    • If using acid catalysis (from Module 1), ensure you do not use aqueous acid. Use anhydrous HCl in Dioxane/Ether.

📉 Data Table: Base Selection Guide
Nucleophile TypeRecommended BaseSolvent SystemRisk of Hydrolysis
Aliphatic Amine DIPEA (Hünig's Base)EtOH / iPrOH / DMSOLow
Aniline None (Thermal) or HCl (Cat.)iPrOH / NMPMedium
Phenol / Alcohol K₂CO₃ or Cs₂CO₃DMF / AcetoneHigh (if wet)
Steric/Weak Nu NaH or LiHMDSTHF (Anhydrous)Low (if dry)

📂 Module 3: Regioselectivity (The 2,4-Dichloro Paradox)

Ticket #309: "I have 2,4-dichloropyrimidine. I want to substitute position 4, but I'm getting a mixture of 2- and 4- isomers."

Diagnosis:

  • Kinetic Control: The C-4 position is intrinsically more reactive due to the para-relationship with N1, allowing better resonance stabilization of the negative charge on the ring nitrogens during the transition state.

  • Thermodynamic Drift: High temperatures or long reaction times can lead to equilibration or loss of selectivity.

🔧 Troubleshooting Steps
  • Temperature Discipline:

    • Run the C-4 substitution at 0°C to Room Temperature .

    • Only heat after verifying C-4 consumption if you intend to substitute C-2 next.

  • Steric Control:

    • If the nucleophile is bulky (e.g., tert-butyl amine), C-4 selectivity generally increases because C-2 is flanked by two ring nitrogens, creating a tighter steric pocket.

  • The "Lewis Acid" Trick:

    • Adding ZnCl₂ can chelate the ring nitrogens. While this activates both positions, literature suggests it enhances the kinetic preference for C-4 in specific solvent systems.

📊 Visualization: Regioselectivity Logic Gate

Regioselectivity Start 2,4-Dichloropyrimidine Condition1 Temp < 25°C Standard Nucleophile Start->Condition1 Condition2 Temp > 80°C Excess Nucleophile Start->Condition2 Result4 4-Substituted Product (Major/Exclusive) Condition1->Result4 Kinetic Control ResultMix Mixture of 2- and 4- (Hard to Separate) Condition2->ResultMix Loss of Selectivity Result2 2,4-Disubstituted (Bis-addition) ResultMix->Result2 Prolonged Heating

Figure 2: Controlling temperature is the primary lever for ensuring C-4 regioselectivity.

📂 Module 4: Validated Protocol Library

Do not reinvent the wheel. Use these baseline protocols and optimize only if they fail.

Protocol A: Standard Amine Displacement (The Workhorse)

Best for: Primary/Secondary aliphatic amines.

  • Dissolve 1.0 equiv of 4-chloropyrimidine in iPrOH (0.2 M concentration).

  • Add 2.5 equiv of DIPEA (Diisopropylethylamine).

  • Add 1.1 equiv of Amine Nucleophile .

  • Heat to 80°C in a sealed vial (or reflux).

  • Monitor by LCMS. Reaction typically complete in 1–4 hours.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO₃.

Protocol B: Acid-Mediated Displacement

Best for: Anilines, weak nucleophiles, or sterically hindered bases.

  • Dissolve 1.0 equiv of 4-chloropyrimidine in n-Butanol or NMP .

  • Add 1.0 equiv of Aniline .

  • Add 0.1 equiv of HCl (4M in Dioxane) .

  • Heat to 100–120°C (Microwave preferred for 30 mins).

  • Note: Product often precipitates as the HCl salt upon cooling. Filter and wash with cold ether.

Protocol C: The "Nuclear Option" (Buchwald-Hartwig)

Best for: When SNAr fails completely (e.g., electron-rich pyrimidine + weak nucleophile).

If SNAr is impossible due to electronics, switch mechanisms entirely to Palladium-catalyzed cross-coupling.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: Dioxane, 100°C.

📚 References

  • Mechanism & Reactivity: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (The definitive text on pyrimidine chemistry).

  • Acid Catalysis: Banks, D. et al. "Acid-Promoted SNAr Reactions of 4-Chloropyrimidines." Journal of the American Chemical Society, 2018.

  • Regioselectivity: Yoshida, S. et al. "Regioselective SNAr Reaction of 2,4-Dichloropyrimidine." Journal of Organic Chemistry, 2015.

  • Solvent Effects: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2010.

  • Microwave Acceleration: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie Int. Ed., 2004.

Sources

Purification methods for Methyl 4-chloro-2-methylpyrimidine-5-carboxylate reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-chloro-2-methylpyrimidine-5-carboxylate Subject: Purification & Workup Optimization Guide Ticket ID: PYR-CL-5-PUR-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering issues with the isolation of This compound . This intermediate is notoriously sensitive during the transition from the chlorination phase (typically POCl₃) to the aqueous workup. The two most common failure modes are hydrolytic reversion (returning to the 4-hydroxy starting material) and phosphorus contamination (resulting in a non-crystallizing oil).

This guide replaces standard textbook advice with field-proven protocols designed to stabilize the C4-chloro substituent and ensure efficient removal of phosphoryl byproducts.

Module 1: The Critical Quench (Preventing Hydrolysis)

Q: My product disappears during workup and I recover the starting material (4-hydroxy). Why?

A: You are likely experiencing acid-catalyzed hydrolysis driven by the exotherm of the POCl₃ quench. The 4-chloro group on a pyrimidine ring activated by a 5-ester is highly electrophilic. When POCl₃ hits water, it generates HCl and massive heat. If the temperature spikes >20°C in an acidic medium, water acts as a nucleophile, displacing the chloride you just installed.

The Protocol: "Reverse Quench" with pH Control Do not add water to the reaction mixture. Follow this strict order:

  • Degas/Strip: If possible, remove excess POCl₃ via rotary evaporation (vacuum) at <50°C before quenching. This reduces the acid load.[1]

  • Temperature: Prepare a slurry of crushed ice and water (ratio 1:1) in a separate flask. Maintain at 0°C.

  • Addition: Dropwise add your reaction mixture into the vigorously stirred ice slurry.

    • Critical: Keep internal temperature <10°C .

  • Buffering: Immediately neutralize the generated acid. Do not use strong bases (NaOH) which can hydrolyze the ester. Use Saturated NaHCO₃ or Solid K₂CO₃ to adjust pH to 7.0–8.0 .

Module 2: Removing Phosphorus "Goo"

Q: My crude product is a sticky yellow oil that won't crystallize. NMR shows broad peaks around 0-2 ppm.

A: This is residual chlorophosphates or polyphosphoric acid . These impurities act as surfactants, preventing crystal lattice formation.

The Protocol: The "Lewis Base" Wash Standard brine washes are often insufficient. Use this extraction logic:

  • Solvent Choice: Extract the quenched aqueous layer with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) . DCM often provides better phase separation from heavy phosphorus oils.

  • The Wash:

    • Wash 1: Water.[2][3][4]

    • Wash 2: 10% Aqueous Potassium Phosphate Monobasic (KH₂PO₄) . Why? The phosphate ions help "salt out" residual polyphosphates.

    • Wash 3: Brine.

  • Drying: Dry over MgSO₄ (not Na₂SO₄, as Mg acts as a better Lewis acid scavenger for phosphorus residues).

Module 3: Crystallization & Purification

Q: What is the best solvent system for recrystallization?

A: Avoid alcohols (MeOH/EtOH) if your product contains trace acid, as this causes transesterification or ether formation.

Recommended Solvent Systems:

SystemRatio (v/v)ProtocolProsCons
Heptane / EtOAc 5:1 to 10:1Dissolve in min. hot EtOAc (50°C), add hot Heptane until cloudy, cool slowly.High recovery, removes non-polar impurities.Requires precise ratio; oiling out possible.
IPA / Water 3:1Dissolve in warm IPA, add water dropwise. Cool to 4°C.Excellent rejection of phosphorus salts.Risk of hydrolysis if heated too long.[5]
MTBE (Methyl tert-butyl ether) PureDissolve hot, cool to -20°C.Very gentle; prevents chemical degradation.Lower recovery yield.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for saving a compromised reaction batch.

WorkupLogic Start Reaction Complete (POCl3 Mixture) Strip Can you strip POCl3 under vacuum? Start->Strip Quench Reverse Quench: Pour Mix into Ice/Water (Temp < 10°C) Strip->Quench Yes (Residue) Strip->Quench No (Solution) Neutralize Adjust pH to 7-8 (NaHCO3) Quench->Neutralize Extract Extract into EtOAc or DCM Neutralize->Extract Check Check 1H NMR Extract->Check Pure Proceed to Crystallization (Heptane/EtOAc) Check->Pure Clean Spectrum Phos Issue: Phosphorus Impurities (Sticky Oil) Check->Phos Broad peaks 0-2ppm Hydro Issue: Hydrolysis (OH species) (Loss of Cl) Check->Hydro Missing Cl shift Remed_Phos Wash organic layer with 10% KH2PO4 then Brine Phos->Remed_Phos Remed_Hydro Irreversible. Resynthesize with strictly anhydrous conditions. Hydro->Remed_Hydro Remed_Phos->Pure

Caption: Logical flow for workup and troubleshooting of chloropyrimidine intermediates. Blue nodes indicate decision points; Red nodes indicate critical risks.

FAQ: Troubleshooting Specific Failures

Q: I see a new spot on TLC just below my product. What is it? A: This is likely the dimer . If the reaction was too concentrated or the quench too slow, a molecule of product can react with a molecule of starting material (or hydrolyzed product).

  • Fix: Increase dilution factor in the next run (use 10-15 volumes of POCl₃ or Toluene).

Q: Can I use column chromatography? A: Yes, but be careful. Silica gel is slightly acidic.

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acid sites. This prevents degradation of the chloropyrimidine on the column. Elute with Hexane/EtOAc gradients.

Q: The solid is turning pink/brown on storage. A: This indicates autocatalytic decomposition releasing HCl.

  • Fix: Recrystallize immediately. Store the pure solid under Argon at 4°C. Ensure all traces of acid are removed during the NaHCO₃ wash.

References

  • Vertex AI Search (Google Patents) . Method of preparing 2-chloropyrimidine and related derivatives. Patent CN104387328A. Retrieved from 6.

  • BenchChem . Preventing byproduct formation in pyrimidine chlorination reactions. Technical Guide. Retrieved from 1.

  • Oregon State University . The investigations of the methods for the reduction of chloropyrimidines. Thesis/Dissertation. Retrieved from 7.

  • University of Rochester . Solvents for Recrystallization. Department of Chemistry Technical Notes. Retrieved from 8.

Sources

Removing phosphorus oxychloride (POCl3) residues from pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Safe Removal & Quenching of Phosphorus Oxychloride (POCl


)
Urgency:  High (Safety Critical)

Introduction: The "Silent" Hazard

Welcome to the technical support center. If you are working with POCl


 for chlorinating hydroxypyrimidines (e.g., converting uracil to 2,4-dichloropyrimidine), you are likely facing one of three issues: delayed exotherms , sticky product gums , or persistent phosphorus impurities .

Critical Warning: The most dangerous aspect of POCl


 removal is the induction period . At low temperatures (

C), POCl

is immiscible with water. You may add water with no immediate heat release, leading you to believe the quench is safe.[1] As the mixture warms or agitation increases, the accumulated biphasic mixture hydrolyzes simultaneously, causing a violent thermal runaway.

This guide prioritizes Process Safety and Purity Profile .

Part 1: The Decision Matrix (Workflow)

Before proceeding, determine your quenching strategy based on your scale and equipment.

QuenchStrategy Start Reaction Complete Distill Can you distill excess POCl3? Start->Distill YesDistill Vacuum Distill (Remove >90% POCl3) Distill->YesDistill Yes (Recommended) NoDistill Direct Quench Required (High Hazard) Distill->NoDistill No Solvent Dilute residue with organic solvent (DCM/Toluene) YesDistill->Solvent NoDistill->Solvent QuenchType Select Quench Method Solvent->QuenchType MethodA Method A: Cold Inverse Quench (Ice/Water/Base) QuenchType->MethodA Standard MethodB Method B: Warm Buffered Quench (NaOAc, 35-40°C) QuenchType->MethodB Scale-up / Labile Product End Isolate Pyrimidine MethodA->End MethodB->End

Figure 1: Decision tree for selecting the safest POCl3 removal and quenching pathway.

Part 2: Standard Operating Procedures (SOPs)

Protocol 1: The "Distill & Strip" (Gold Standard)

Best for: High purity requirements, stable products.

  • Vacuum Distillation: Attach a short-path distillation head. Apply vacuum (10–20 mbar) and heat the bath to 50–60°C. Remove the bulk POCl

    
     (bp 105°C at atm, much lower under vac).
    
    • Why: Removing the fuel (POCl

      
      ) removes the fire. It minimizes the exotherm during the aqueous step.[2]
      
  • Azeotropic Drying: Add Toluene (2–3 volumes) to the residue and distill again.

    • Why: Toluene forms an azeotrope, helping to carry over the last traces of POCl

      
       that might be trapped in the crystal lattice.
      
  • Dilution: Redissolve the resulting syrup/solid in a water-immiscible solvent (DCM, EtOAc, or Toluene) before quenching.

Protocol 2: The "Inverse Quench" (Safety Critical)

Best for: All scales. NEVER add water to the reaction mixture.

  • Preparation: In a separate flask, prepare a vigorously stirred slurry of Ice and Water (or saturated NaHCO

    
     if product is acid-sensitive).
    
  • Addition: Transfer the reaction mixture (diluted in organic solvent) into a dropping funnel.

  • Controlled Rate: Drop the reaction mixture into the ice slurry. Maintain internal temperature

    
    C.
    
    • Mechanism:[3][4][5] This ensures water is always in vast excess, forcing the hydrolysis equilibrium forward immediately and dissipating heat into the large thermal mass of the ice.

Part 3: Troubleshooting & FAQs

Scenario A: The "Sticky Gum" Nightmare

Q: I quenched the reaction, but my pyrimidine formed a sticky, insoluble gum on the flask walls. I can't filter it. What happened?

Diagnosis: This is usually caused by partial hydrolysis or protonation .

  • Intermediate Polymerization: Incomplete hydrolysis creates polyphosphates or phosphorodichloridates that act as gummy binders.

  • Protonation: Pyrimidines are basic. In the highly acidic quench environment (HCl + H

    
    PO
    
    
    
    generated), your product is protonated (
    
    
    ) and soluble in the aqueous phase, or forms an oil with the counter-ion.

The Fix:

  • Step 1 (Heat): If stable, heat the aqueous quench mixture to 50°C for 30 mins. This forces the hydrolysis of the gummy polyphosphates into soluble phosphoric acid.

  • Step 2 (pH Adjustment): Cool to room temp. Slowly adjust pH to 7–8 using 50% NaOH or NH

    
    OH.
    
    • Result: The pyrimidine will deprotonate and likely crystallize out as a clean solid.

  • Step 3 (Extraction): If it doesn't crystallize, extract with DCM/Isopropanol (3:1). The alcohol helps break emulsions.

Scenario B: The "Ghost" Exotherm

Q: I added water at 0°C, and nothing happened. Ten minutes later, the temperature spiked to 60°C and boiled over.

Diagnosis: Immiscibility-induced accumulation. At 0°C, POCl


 and water do not mix. You created a biphasic system. As the stirrer created an emulsion, or the mixture slowly warmed, the interface area increased, triggering a massive, simultaneous hydrolysis event.

The Fix:

  • Never quench neat POCl

    
     with static water.  Always dilute the reaction mixture with an organic solvent (DCM or Toluene) before quenching. This increases surface area contact with water.
    
  • Use the "Warm Buffered Quench" (Advanced):

    • Protocol: Quench into a Sodium Acetate solution at 35–40°C .

    • Why: The elevated temperature ensures immediate hydrolysis (no induction period), while the buffer prevents pH extremes. This is safer for scale-up as the heat release is instantaneous and predictable, not delayed [1].

Scenario C: Residual Phosphorus in NMR

Q: My


P NMR shows peaks around 0–10 ppm. Is this POCl

?

Diagnosis: No. POCl


 appears around +3-5 ppm, but these persistent peaks are likely Phosphorodichloridic acid (

)
or pyrophosphates. These are metastable intermediates that survive mild quenching [2].

The Fix:

  • Aggressive Hydrolysis: These intermediates require time or heat to break down. Stir the aqueous quench layer for at least 2–4 hours at room temperature, or 1 hour at 50°C.

  • Verification: A clean

    
    P NMR should only show the phosphoric acid peak (around 0 ppm, pH dependent) in the aqueous layer, and no signal in the organic layer.
    

Part 4: Data & Chemical Behavior

Hydrolysis Energy Profile

Understanding the energy release is vital for cooling capacity planning.

Reaction StepEquationEnthalpy (

)
Hazard Level
Step 1

High ExothermCritical (Fast)
Step 2

ModerateModerate (Slower)
Step 3

LowLow (Slowest)

Note: The accumulation of the Step 1 product (


) is the primary cause of delayed runaways.
Mechanism of Delayed Runaway

Hydrolysis POCl3 POCl3 (Organic Phase) Interface Phase Interface (Slow Reaction at <5°C) POCl3->Interface Water Water (Aqueous Phase) Water->Interface Accumulation Accumulation of Unreacted POCl3 Interface->Accumulation Immiscibility Trigger Warming / Mixing Accumulation->Trigger Runaway RAPID Hydrolysis (Violent Exotherm) Trigger->Runaway Kinetic Barrier Broken

Figure 2: The mechanism of delayed exothermic events in biphasic quenching.

References

  • Achmatowicz, M., et al. (2010).[6][7] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500.

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier.
  • BenchChem Technical Notes. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."

  • Organic Syntheses. (2002). "Discussion on Pyrimidine Chlorination Workups." Org.[7][8] Synth. Coll. Vol. 10, p. 484.

Sources

Technical Support Center: Regioselectivity in 2,4-Dichloropyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloropyrimidine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to equip you with the foundational knowledge and practical strategies required to control substitution at the C2 and C4 positions, enabling you to streamline your synthetic routes and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 2,4-dichloropyrimidine. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why is the C4 position generally more reactive than the C2 position towards nucleophiles?

A1: The preferential reactivity of the C4 position is a well-established principle in pyrimidine chemistry and stems from fundamental electronic factors.[1][2] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. Attack at the C4 position allows the negative charge to be delocalized onto the N1 nitrogen, forming a more stable para-quinoid-like resonance structure. Attack at C2, however, leads to a less stable ortho-quinoid-like intermediate.[1] Furthermore, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) shows that the LUMO coefficient is typically larger at the C4 carbon, indicating it is the more electrophilic and favorable site for nucleophilic attack.[2][3]

Q2: Under what circumstances can this inherent C4 selectivity be reversed to favor C2 substitution?

A2: While C4 is the intrinsically more reactive site, several factors can override this preference and promote C2 selectivity. The most significant factors include:

  • Ring Substituents: The presence of a strong electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position can dramatically reverse selectivity in favor of the C2 position.[4][5][6]

  • Nucleophile Choice: Certain nucleophiles exhibit an unusual preference for the C2 position. For instance, tertiary amines have been shown to give excellent C2 selectivity when an electron-withdrawing group (EWG) is present at the C5 position.[7][8][9]

  • Catalysis: While many palladium-catalyzed cross-coupling reactions also favor C4, specific catalyst systems have been developed to invert this selectivity.[10][11][12] For example, Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely direct C-S cross-coupling to the C2 position.[11][13][14]

  • Directed Substitution: In some systems, such as with 2-MeSO₂-4-chloropyrimidine, nucleophiles like alkoxides can form a hydrogen bond with the C2-sulfonyl group, directing the attack to the C2 position and lowering the transition state energy for that pathway.[15][16]

Q3: How do substituents at the C5 and C6 positions influence regioselectivity?

A3: Substituents play a commanding role in directing the outcome of the reaction:

  • C5-Substituents: An electron-withdrawing group (EWG) like -CN, -NO₂, or -CF₃ at the C5 position strongly activates the ring for SNAr and enhances the inherent preference for C4 substitution with most nucleophiles.[7][9] However, as noted, this combination makes C2 substitution highly favorable with tertiary amines.[8][9] A bulky substituent at C5 can sterically hinder attack at C4, potentially increasing the proportion of the C2 product.[4][10]

  • C6-Substituents: An electron-donating group (EDG) at C6 can reverse the normal C4 selectivity.[2][4] Quantum mechanics (QM) calculations show that a C6-EDG alters the LUMO, making the lobes at C2 and C4 more similar in size and rendering the C2 transition state more favorable.[4][5][6] Conversely, an aryl group at C6 has been shown to still allow for highly C4-selective aminations under palladium catalysis.[1]

Troubleshooting Guide: Common Regioselectivity Issues

This section is formatted to address specific experimental challenges.

Problem 1: My reaction is yielding a mixture of C2 and C4 substituted isomers. How can I improve selectivity for the C4 position?

This is a frequent challenge, as the intrinsic reactivity difference between C2 and C4 can be small under certain conditions, leading to mixtures that are difficult to separate.[1][2]

Potential Causes & Recommended Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the C4/C2 ratio.

    • Solution: Systematically screen reaction conditions. For aminations, conditions such as K₂CO₃ in DMAc or DIPEA in n-butanol have been reported to favor C4 substitution.[1][2] Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred C4 product.

  • Nucleophile Reactivity: Neutral nitrogen nucleophiles, in particular, are known to give isomer mixtures with ratios from 1:1 to 4:1.[2]

    • Solution: If synthesizing a C4-amino pyrimidine, consider a palladium-catalyzed approach. The use of a Pd catalyst with a suitable phosphine ligand (e.g., dppb) in the presence of a strong, non-nucleophilic base like LiHMDS has been shown to provide excellent C4 selectivity for secondary amines.[1]

  • Unintended C2 Activation: Your starting material may have a substituent (e.g., an overlooked EDG at C6) that is activating the C2 position.

    • Solution: Re-evaluate the electronic properties of your specific 2,4-dichloropyrimidine derivative. If a C6-EDG is present, achieving C4 selectivity via SNAr will be challenging, and an alternative synthetic strategy may be required.

Problem 2: I expected C4 substitution, but my main product is the C2-substituted isomer. What happened?

An unexpected reversal of selectivity points to a dominant underlying factor that has overridden the general reactivity rules.

Potential Causes & Recommended Solutions:

  • Electron-Donating Group at C6: This is the most common cause for C2 selectivity. As explained in the FAQs, a C6-EDG electronically favors the C2-substitution pathway.[4][5][6]

    • Solution: Confirm the structure of your starting material. If a C6-EDG is present, you should expect C2 selectivity. If the C4 isomer is required, a different starting material or synthetic route (e.g., building the ring from scratch) may be necessary.

  • Specific Catalyst-Controlled Reaction: You may be using a specialized catalytic system designed for C2-selectivity without realizing it.

    • Solution: Review your protocol. Palladium catalysts with bulky NHC ligands like IPr or IPent are known to direct C-S coupling to the C2 position, contrary to almost all other cross-coupling conditions.[10][11][13] If you are using such a catalyst, C2 selectivity is the expected outcome.

  • Directed Substitution Mechanism: Your nucleophile and substrate may be interacting in a way that directs attack to C2.

    • Solution: This is common with substrates like 2-MeSO₂-4-chloropyrimidine and alkoxide or formamide nucleophiles, where a directing hydrogen bond forms.[15][16] If your substrate has a group at the C2-position capable of acting as a directing group, this may explain the observed selectivity.

Problem 3: My reaction is unselective and also producing di-substituted byproducts.

The formation of 2,4-di-substituted products indicates that the mono-substituted product is reactive enough to undergo a second substitution.

Potential Causes & Recommended Solutions:

  • Stoichiometry and Reaction Time: Using a large excess of the nucleophile or allowing the reaction to run for too long can promote the second substitution.

    • Solution: Carefully control the stoichiometry, using only a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or when the di-substituted product begins to appear in significant amounts.[2]

  • High Reaction Temperature: Higher temperatures increase reaction rates and can lead to over-reaction.

    • Solution: Lower the reaction temperature. This will slow down the second substitution (which is often slower than the first) more significantly, potentially opening a kinetic window to isolate the mono-substituted product with good selectivity.[2]

Data Summary Table
FactorInfluence on C4-SelectivityInfluence on C2-SelectivitySupporting Citations
Substituent (C5) Enhanced by Electron-Withdrawing Groups (EWGs)Favored by EWGs when using tertiary amine nucleophiles[7][8][9]
Substituent (C6) Generally favored with no substituent or EWGsStrongly favored by Electron-Donating Groups (EDGs)[2][4][5]
Nucleophile Generally favored by amines, thiols, alkoxidesFavored by tertiary amines (with C5-EWG), some alkoxides (with directing group)[1][8][15][16]
Pd-Catalysis Highly favored in aminations (e.g., Pd(OAc)₂/dppb) and most cross-couplingsAchievable in C-S coupling with specific Pd/NHC catalysts[1][11][13]
Visualizing Reaction Control

The following diagrams illustrate the key decision-making processes and mechanistic principles in controlling regioselectivity.

Mechanistic_Preference cluster_C4 C4 Attack Pathway cluster_C2 C2 Attack Pathway C4_Start 2,4-Dichloropyrimidine C4_TS Meisenheimer Complex (para-quinoid like) C4_Start->C4_TS + Nu- C2_Start 2,4-Dichloropyrimidine C4_Prod C4-Substituted Product C4_TS->C4_Prod - Cl- C4_note C4_note C4_TS->C4_note More Stable (Charge on N1) C2_TS Meisenheimer Complex (ortho-quinoid like) C2_Start->C2_TS + Nu- C2_Prod C2-Substituted Product C2_TS->C2_Prod - Cl- C2_note C2_note C2_TS->C2_note Less Stable Troubleshooting_Workflow Start Start: Poor Regioselectivity Q_Substituent Is a C6-EDG present? Start->Q_Substituent A_C6_Yes Expect C2 Selectivity. Re-evaluate synthetic strategy for C4. Q_Substituent->A_C6_Yes Yes A_C6_No No C6-EDG Q_Substituent->A_C6_No No Q_Catalyst Is a Pd/NHC catalyst (e.g., Pd-IPent) being used? A_C6_No->Q_Catalyst A_Cat_Yes Expect C2 Selectivity. Switch to standard Pd catalyst (e.g., Pd(OAc)2/dppb) for C4. Q_Catalyst->A_Cat_Yes Yes A_Cat_No No special catalyst Q_Catalyst->A_Cat_No No Q_Nucleophile Is the nucleophile a tertiary amine AND is a C5-EWG present? A_Cat_No->Q_Nucleophile A_Nuc_Yes Expect C2 Selectivity. Use primary/secondary amine for C4 selectivity. Q_Nucleophile->A_Nuc_Yes Yes A_Nuc_No Optimize Conditions for C4: - Lower Temperature - Screen Solvents/Bases - Consider Pd-catalysis - Control Stoichiometry Q_Nucleophile->A_Nuc_No No

Caption: Troubleshooting workflow for diagnosing regioselectivity issues.

Experimental Protocols

The following protocols are provided as validated starting points for achieving regioselective substitution. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Highly C4-Selective Amination of a 6-Aryl-2,4-dichloropyrimidine

[1] This method utilizes palladium catalysis to achieve excellent regioselectivity for the C4 position with aliphatic secondary amines.

Reagents & Equipment:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

  • 1,4-Bis(diphenylphosphino)butane (dppb, 0.02 eq.)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 eq.)

  • Aliphatic secondary amine (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry, inert atmosphere reaction vessel (e.g., Schlenk flask)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Methodology:

  • Catalyst Preparation: To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and dppb (0.02 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the solids.

  • Amine/Base Premixing: In a separate dry vessel, add the aliphatic secondary amine (1.1 eq.) and cool to -20 °C. Slowly add the LiHMDS solution (1.1 eq.) and stir for 10 minutes at this temperature.

  • Reaction Execution: Slowly add the pre-mixed and cooled amine/base solution to the solution of the dichloropyrimidine and catalyst at -20 °C. Note: This order of addition is critical for high regioselectivity. [1]5. Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1 hour).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure C4-amino-2-chloro-6-arylpyrimidine.

Protocol 2: C2-Selective Amination of a 5-Nitro-2,4-dichloropyrimidine

[8][9] This protocol leverages the unique reactivity of tertiary amines with C5-EWG substituted pyrimidines to achieve C2 selectivity.

Reagents & Equipment:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 eq.)

  • Tertiary amine (e.g., N-methylmorpholine or triethylamine, 3.0-5.0 eq.)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Standard reaction vessel with a magnetic stirrer

  • Standard workup and purification equipment

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq.) in chloroform.

  • Nucleophile Addition: Add the tertiary amine (3.0-5.0 eq.) to the solution at room temperature.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is typically fast and can be complete within 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The product is a quaternary ammonium salt intermediate, which undergoes in-situ N-dealkylation to give the formal product of secondary amine substitution at C2.

  • Work-up & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by column chromatography on silica gel to isolate the 2-(N-alkylamino)-4-chloro-5-nitropyrimidine product.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Retrieved February 25, 2026, from [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class. Retrieved February 25, 2026, from [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2022). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Neufeldt, S. R. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts, 17(05), 0553. [Link]

  • Man, H. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 437–440. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS Division of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. Retrieved February 25, 2026, from [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved February 25, 2026, from [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Wavefunction, Inc. Retrieved February 25, 2026, from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Preprints.org. Retrieved February 25, 2026, from [Link]

  • Jackson, O. D., et al. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 143(3), 1634–1641. [Link]

  • An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). Mini-Reviews in Medicinal Chemistry. Retrieved February 25, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Retrieved February 25, 2026, from [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (2012). CORE. Retrieved February 25, 2026, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved February 25, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Computational Chemistry Highlights. Retrieved February 25, 2026, from [Link]

  • On the Reaction of 2,4-Dichloro-5-nitropyrimidine with Amines. (1961). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (2023). ResearchGate. Retrieved February 25, 2026, from [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2021). ACS Figshare. Retrieved February 25, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). PMC. Retrieved February 25, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved February 25, 2026, from [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress. Retrieved February 25, 2026, from [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). MDPI. Retrieved February 25, 2026, from [Link]

  • Regulation of Pyrimidine Biosynthetic Gene Expression in Bacteria: Repression without Repressors. (1998). PMC. Retrieved February 25, 2026, from [Link]

Sources

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